BenchChemオンラインストアへようこそ!

(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Monoamine oxidase inhibition Neuroprotection Alzheimer's disease

(2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, commonly referred to as 4-nitrochalcone or trans-4′-nitrochalcone, is a synthetic chalcone (C15H11NO3, MW 253.25 g/mol, mp 146–147 °C) belonging to the 1,3-diaryl-2-propen-1-one family. It features a para-nitro electron-withdrawing substituent on the A-ring (4-position relative to the carbonyl) and an unsubstituted B-ring, creating a polarized α,β-unsaturated ketone system with distinct electronic properties.

Molecular Formula C15H11NO3
Molecular Weight 253.25 g/mol
CAS No. 20432-02-4
Cat. No. B3420882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one
CAS20432-02-4
Molecular FormulaC15H11NO3
Molecular Weight253.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C15H11NO3/c17-15(11-6-12-4-2-1-3-5-12)13-7-9-14(10-8-13)16(18)19/h1-11H/b11-6+
InChIKeyQLXBMZAOTHBHSM-IZZDOVSWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Why (2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one (CAS 20432-02-4) Is a Strategic Chalcone Scaffold for Drug Discovery Procurement


(2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one, commonly referred to as 4-nitrochalcone or trans-4′-nitrochalcone, is a synthetic chalcone (C15H11NO3, MW 253.25 g/mol, mp 146–147 °C) belonging to the 1,3-diaryl-2-propen-1-one family [1]. It features a para-nitro electron-withdrawing substituent on the A-ring (4-position relative to the carbonyl) and an unsubstituted B-ring, creating a polarized α,β-unsaturated ketone system with distinct electronic properties [2]. This compound serves as a versatile intermediate in medicinal chemistry and is widely investigated for its multitarget pharmacological profile encompassing anticancer, neuroprotective, antioxidant, anti-inflammatory, and antiparasitic activities [3].

Why (2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one Cannot Be Casually Replaced by In-Class Analogs


Chalcone derivatives exhibit profound substituent-dependent pharmacological divergence. The para-nitro group in 4-nitrochalcone is not a passive structural feature; it fundamentally alters electronic distribution, receptor-binding geometry, and biological selectivity relative to halo-, hydroxy-, methoxy-, or unsubstituted analogs [1]. The electron-withdrawing –NO2 group polarizes the α,β-unsaturated carbonyl, modulating reactivity with biological nucleophiles and influencing target engagement across enzyme families including monoamine oxidases, acetylcholinesterase, the proteasome, and the mTORC1 signaling axis [2]. The evidence below demonstrates that minor substituent changes (e.g., –NO2 vs. –Cl vs. –N(CH3)2) produce single- to multi-fold differences in potency, selectivity, and in vivo tolerability, making generic substitution scientifically unjustified without head-to-head validation [3].

Product-Specific Quantitative Evidence: Head-to-Head Differentiation of (2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one


MAO-B Inhibitory Potency: 4-Nitrochalcone Outperforms 4-Chlorochalcone and Unsubstituted Chalcone

4-Nitrochalcone inhibited human monoamine oxidase-B (hMAO-B) with an IC50 of 0.066 μM, representing a 1.24-fold improvement over 4-chlorochalcone (IC50 = 0.082 μM) in the same assay [1]. The magnitude of differentiation versus the unsubstituted parent chalcone is far more striking: the parent chalcone exhibits an hMAO-B IC50 of approximately 43.9 μM, meaning 4-nitro substitution enhances potency by ~665-fold [2]. Additionally, 4-nitrochalcone demonstrated dual-targeting capacity by inhibiting acetylcholinesterase (AChE) with an IC50 of 1.25 μM, a property not shared by all chalcones in the series [1].

Monoamine oxidase inhibition Neuroprotection Alzheimer's disease

Cytotoxic Selectivity Profile: Tumor Cell Activity with Spared Fibroblast Viability

In HeLa human cervical carcinoma cells, 4-nitrochalcone (4NC) induced a dose-dependent reduction in cell viability with an IC50 of 46.7 μM [1]. Critically, in the same study, free 4NC did not exert any detectable cytotoxic effect on non-tumor NIH3T3 mouse embryonic fibroblasts at concentrations up to 50 μM, demonstrating a functional selectivity window that is not uniformly observed across all chalcone derivatives [1]. In breast cancer models, 4NC reduced MCF-7 and MDA-MB-231 cell viability while showing lower impact on non-tumor HB4a breast epithelial cells [2]. This tumor-selective trend contrasts with aminochalcone analogs, where enhanced cytotoxicity is frequently accompanied by reduced tumor/normal discrimination [3].

Cancer chemotherapy Selective cytotoxicity Drug delivery

In Vivo Antitumor Efficacy with High Systemic Tolerability: A Differentiator Among Nitrochalcones

In a syngeneic Solid Ehrlich Carcinoma (SEC) mouse model, daily oral administration of 4-nitrochalcone at 25 mg/kg for 21 days produced a consistent reduction in tumor growth compared to the vehicle group [1]. Crucially, no signs of toxicity were detected across hematological, biochemical, histological, and oxidative stress parameters, and the acute oral LD50 exceeded 2000 mg/kg [1]. Mechanistically, 4NC attenuated the mTORC1-Raptor/S6K1 pathway and blocked autophagic flux (increased LC3-II with sustained p62 levels), a mode of action distinct from that reported for hydroxy- or methoxy-substituted chalcones [1]. This in vivo efficacy–safety profile provides procurement-level differentiation: not all nitrochalcone positional isomers exhibit equivalent in vivo activity, and the favorable therapeutic window of the 4-nitro A-ring isomer is documented with quantitative toxicological endpoints [2].

In vivo efficacy Breast cancer Tolerability mTOR pathway

Antioxidant Capacity: 4-Nitrochalcone Ranks Alongside 4′-Hydroxychalcone Against Reference Standards

In a multi-assay antioxidant evaluation using ABTS and FRAP methodologies, 4-nitrochalcone and 4′-hydroxychalcone both demonstrated significant activity compared to the industry-standard antioxidants BHA (butylated hydroxyanisole), BHT (butylated hydroxytoluene), and Trolox [1]. DFT computational analysis corroborated these findings, showing that 4-nitrochalcone and 4-hydroxychalcone possess the lowest HOMO–LUMO energy gaps among the tested chalcones, correlating with their superior experimental radical-scavenging capacity [2]. Notably, 4-fluorochalcone and 4,4′-difluorochalcone did not achieve the same level of antioxidant activity in these assays [1], indicating that the nitro group confers antioxidant properties comparable to the hydroxyl group but through a distinct electronic mechanism (electron-withdrawing vs. electron-donating resonance), enabling complementary antioxidant strategies.

Antioxidant Free radical scavenging Oxidative stress

Antiparasitic Dual-Action: Free 4-Nitrochalcone Active Against Promastigotes with Nanoparticle-Encapsulated Form Enabling Intracellular Amastigote Targeting

Free 4-nitrochalcone (4NC) reduced the viability of Leishmania amazonensis promastigotes through induction of reactive oxygen species, decreased mitochondrial membrane potential, increased plasma membrane permeability, and phosphatidylserine exposure [1]. Encapsulation of 4NC in beeswax-copaiba oil nanoparticles (4NC-beeswax-CO Nps) eliminated cytotoxicity toward host macrophages while reducing the percentage of infected macrophages and the number of intracellular amastigotes per macrophage, accompanied by increased production of ROS, NO, TNF-α, and IL-10 [1]. This dual-action capability—direct parasiticidal activity in free form and macrophage-mediated killing in nanoencapsulated form—represents a differentiated therapeutic modality not demonstrated for 4-chlorochalcone, 4-hydroxychalcone, or unsubstituted chalcone in Leishmania models [2].

Leishmaniasis Antiparasitic Nanomedicine Drug delivery

Crystallographic Definition: Resolved (E)-Configuration and Planarity Enable Reproducible Structure-Based Design

The crystal structure of (E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one has been solved by single-crystal X-ray diffraction, confirming the (E)-configuration of the olefinic double bond in an s-cis conformation, with the two benzene rings forming a dihedral angle of only 5.00(5)°, indicating near-complete planarity of the chalcone core [1]. The molecules are linked into a two-dimensional network by C–H⋯O hydrogen bonds [1]. This crystallographic certainty contrasts with other 4-substituted chalcones (e.g., 4-methoxychalcone) where configurational isomerism (E/Z) and s-cis/s-trans equilibria can complicate computational docking and SAR interpretation [2]. The unambiguous structural assignment at atomic resolution provides procurement-level confidence for structure-based drug design workflows.

Crystallography Structural biology Computational docking

Best-Fit Research and Industrial Application Scenarios for (2E)-1-(4-Nitrophenyl)-3-phenylprop-2-en-1-one


Neurodegenerative Disease Drug Discovery: Dual MAO-B/AChE Lead Optimization

4-Nitrochalcone's potent hMAO-B inhibition (IC50 = 0.066 μM) combined with AChE inhibition (IC50 = 1.25 μM) makes it a compelling dual-target lead for Alzheimer's disease programs, where simultaneous modulation of monoaminergic and cholinergic systems is therapeutically desirable. Its 1.24-fold potency advantage over 4-chlorochalcone in the same assay [1] and ~665-fold improvement over unsubstituted chalcone provide a quantifiable rationale for selecting this scaffold in multi-target-directed ligand (MTDL) design strategies.

Oncology Preclinical Development: mTOR Pathway-Targeting Agent with Favorable Therapeutic Window

The demonstrated in vivo tumor growth reduction in a syngeneic breast cancer model (SEC) at 25 mg/kg/day p.o., coupled with an LD50 > 2000 mg/kg and absence of hematological/biochemical/histological toxicity [2], positions 4-nitrochalcone as a lead candidate for mTORC1-targeting oncology programs. Its ability to attenuate the Raptor/S6K1 axis and block autophagic flux provides a mechanistically distinct profile from hydroxy- or methoxy-substituted chalcones that may not engage this pathway, making it suitable for programs focused on metabolic vulnerability in solid tumors.

Antioxidant and Cytoprotective Formulation Development

4-Nitrochalcone's experimentally validated antioxidant activity—comparable to BHA, BHT, and Trolox in ABTS and FRAP assays—combined with its low HOMO–LUMO gap [3] supports its use as a non-phenolic antioxidant scaffold in formulations where the pro-oxidant risks associated with hydroxy-substituted chalcones must be avoided. This property, together with its selective cytotoxicity profile (sparing NIH3T3 fibroblasts at concentrations ≤50 μM while inhibiting HeLa cells with IC50 = 46.7 μM [4]), makes it suitable for dual-purpose antioxidant–anticancer formulation research.

Antiparasitic Nanomedicine: Leishmaniasis Targeted Delivery Systems

The validated dual-action of free and nanoencapsulated 4-nitrochalcone against L. amazonensis—free form active against extracellular promastigotes, and beeswax-copaiba oil nanoparticle-encapsulated form targeting intracellular amastigotes without macrophage toxicity [5]—positions this compound as a versatile payload for antileishmanial nanomedicine programs. This scenario is particularly relevant for procurement in drug delivery research groups seeking a chalcone scaffold with demonstrated compatibility with solid lipid nanoparticle encapsulation and macrophage-mediated killing mechanisms.

Quote Request

Request a Quote for (2E)-1-(4-nitrophenyl)-3-phenylprop-2-en-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.